![molecular formula C23H26N4O3 B2544115 ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 605625-69-2](/img/structure/B2544115.png)
ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is an intermediate for the synthesis of Bilastine , a selective histamine H1 antagonist used for the treatment of allergic rhinoconjunctivitis and urticaria (hives) .
Synthesis Analysis
The original synthesis of Bilastine involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate . The para position of which is substituted with a dimethyloxazoline moiety serving as a masked carboxylic acid group . A novel process for the preparation of this compound has been patented .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The ethyl 2- (1 H -benzo [ d ]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions through its reaction with different chemical reagents . The resulting molecules were thiophene, pyrazole, coumarin derivatives incorporated benzo [ d ]imidazole moiety .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential . This suggests that the compound could be used in the development of new antimicrobial drugs.
Antihypertensive Potential
Imidazole derivatives have been synthesized and evaluated for antihypertensive potential in rats . This indicates that the compound could have potential applications in the treatment of hypertension.
Inhibitor of Acyl-Coenzyme A
The compound has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2 . This suggests that the compound could be used in the development of drugs to treat conditions related to cholesterol metabolism.
Synthesis of Imidazoles
The compound could be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Development of Novel Drugs
Given the wide range of biological activities exhibited by imidazole derivatives, the compound could be used in the development of novel drugs to treat a variety of conditions .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-30-23(29)17-7-9-18(10-8-17)24-21(28)15-27-13-11-16(12-14-27)22-25-19-5-3-4-6-20(19)26-22/h3-10,16H,2,11-15H2,1H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQRTMNSLAPETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate |
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